molecular formula C14H9ClO7 B8577226 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate CAS No. 76903-11-2

3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate

Cat. No. B8577226
Key on ui cas rn: 76903-11-2
M. Wt: 324.67 g/mol
InChI Key: VFPXTDDWBWZLHC-UHFFFAOYSA-N
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Patent
US04344944

Procedure details

A mixture of 6,7-diacetoxychromone-3-carboxylic acid (18.4 g), benzene (450 ml), 8.6 g of thionyl chloride (8.6 g) and dimethylformamide (3 ml) was refluxed for one hour and then cooled to room temperature. To the reaction mixture was added hexane (300 ml) and the precipitate separated out was recovered by filtration. There was thus obtained the desired product (17.6 g).
Name
6,7-diacetoxychromone-3-carboxylic acid
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[O:11][CH:10]=[C:9]([C:19](O)=[O:20])[C:8]2=[O:22])(=[O:3])[CH3:2].C1C=CC=CC=1.S(Cl)([Cl:31])=O.CN(C)C=O>CCCCCC>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[O:11][CH:10]=[C:9]([C:19]([Cl:31])=[O:20])[C:8]2=[O:22])(=[O:3])[CH3:2]

Inputs

Step One
Name
6,7-diacetoxychromone-3-carboxylic acid
Quantity
18.4 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(C(=COC2=CC1OC(C)=O)C(=O)O)=O
Name
Quantity
450 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
8.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate separated out
FILTRATION
Type
FILTRATION
Details
was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C(C(=COC2=CC1OC(C)=O)C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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